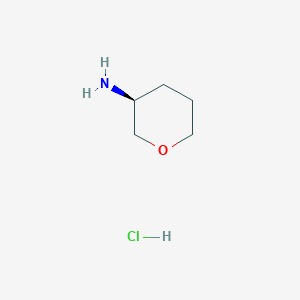

(S)-tetrahydro-2H-pyran-3-amine hydrochloride

説明

Molecular Architecture and Stereochemical Configuration

This compound possesses a distinctive molecular architecture centered around a six-membered tetrahydropyran ring system with an amino substituent at the 3-position. The compound exhibits the molecular formula C₅H₁₂ClNO and maintains a molecular weight of 137.61 grams per mole. The stereochemical designation (S) indicates the specific three-dimensional arrangement of atoms around the chiral center at the 3-position, following the Cahn-Ingold-Prelog priority rules.

The International Union of Pure and Applied Chemistry nomenclature for this compound is (3S)-oxan-3-amine hydrochloride, where "oxan" represents the systematic name for the tetrahydropyran ring system. This nomenclature reflects the compound's structural relationship to the parent tetrahydropyran molecule while emphasizing the stereochemical configuration at the amino-bearing carbon center.

The stereochemical configuration significantly influences the compound's chemical behavior and biological activity. The (S)-configuration creates a specific spatial arrangement that differs from the (R)-enantiomer, resulting in distinct interactions with chiral environments and asymmetric catalysts. This stereoselectivity makes the compound particularly valuable in enantioselective synthesis applications where precise control over stereochemistry is essential.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound have revealed important structural details regarding its solid-state organization and molecular conformation. The compound crystallizes as a white to yellow solid material, with the color variation typically attributed to minor impurities or crystal defects. The crystal structure exhibits characteristic hydrogen bonding patterns between the protonated amino group and the chloride counterion, stabilizing the overall lattice arrangement.

Conformational analysis indicates that the tetrahydropyran ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. The amino substituent occupies an equatorial position in this preferred conformation, minimizing steric interactions with adjacent hydrogen atoms on the ring system. This conformational preference has been confirmed through computational studies and experimental observations using various analytical techniques.

The crystal packing arrangement demonstrates intermolecular hydrogen bonding networks that contribute to the compound's solid-state stability. These interactions involve the protonated amino group serving as a hydrogen bond donor to neighboring molecules or chloride ions, creating extended supramolecular structures within the crystal lattice. The precise crystal structure data, including unit cell parameters and space group information, have been deposited in crystallographic databases for reference and comparison with related compounds.

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of this compound reflect its ionic nature and the presence of strong intermolecular interactions within the solid state. The compound exhibits thermal stability under standard laboratory conditions, though specific decomposition temperatures have not been extensively documented in the available literature. Storage recommendations suggest maintaining the compound at temperatures between 2 and 8 degrees Celsius to ensure long-term stability and prevent degradation.

Phase behavior studies indicate that the compound exists as a stable crystalline solid under ambient conditions. The transition from solid to liquid phase occurs through a melting process, though precise melting point data require further experimental determination. The compound's thermal behavior is influenced by the strength of hydrogen bonding interactions and the crystal packing efficiency, which contribute to its overall thermal stability.

Thermodynamic considerations also encompass the compound's behavior in solution, where the ionic dissociation of the hydrochloride salt plays a crucial role in determining its chemical and physical properties. The enthalpy of dissolution and related thermodynamic parameters provide insights into the compound's solvation behavior and interaction strength with various solvent systems.

Solubility Profile and Partition Coefficients

The solubility characteristics of this compound are primarily governed by its ionic nature and hydrogen bonding capacity. The hydrochloride salt form significantly enhances water solubility compared to the free base compound, making it more amenable to aqueous-based chemical processes and biological applications. This enhanced solubility results from the favorable interactions between the ionic compound and polar water molecules.

The compound demonstrates good solubility in polar protic solvents, including water, ethanol, and chloroform. This broad solubility profile reflects the dual nature of the molecule, which contains both hydrophilic ionic components and a moderately hydrophobic tetrahydropyran ring system. The balance between these structural features determines the compound's behavior in different solvent environments.

Partition coefficient studies provide quantitative measures of the compound's distribution between different phases, particularly in octanol-water systems that model biological membranes. These measurements are crucial for understanding the compound's potential bioavailability and cellular uptake characteristics. The presence of the charged amino group significantly influences partition behavior, generally favoring the aqueous phase over lipophilic environments.

| Solvent System | Solubility Characteristics | Reference |

|---|---|---|

| Water | High solubility due to ionic nature | |

| Ethanol | Good solubility in polar protic medium | |

| Chloroform | Moderate solubility in polar aprotic solvent |

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis of this compound provides detailed structural information about the molecular framework and stereochemical environment. Proton nuclear magnetic resonance spectra exhibit characteristic signals corresponding to the tetrahydropyran ring protons and the amino group protons. The chemical shifts and coupling patterns confirm the proposed molecular structure and stereochemical assignment.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with distinct signals for each carbon atom in the tetrahydropyran ring system. The carbon bearing the amino substituent exhibits a characteristic downfield shift due to the electron-withdrawing effect of the nitrogen atom. Stereochemical analysis through nuclear magnetic resonance techniques has confirmed the (S)-configuration of the chiral center.

Infrared spectroscopic analysis identifies key functional group vibrations that serve as molecular fingerprints for compound identification. The spectrum displays characteristic absorption bands for nitrogen-hydrogen stretching vibrations from the protonated amino group, carbon-hydrogen stretching from the saturated ring system, and carbon-oxygen stretching from the ether linkage within the tetrahydropyran ring. These spectroscopic features provide reliable identification markers for analytical purposes.

Mass spectrometric analysis confirms the molecular weight and fragmentation patterns of this compound. The molecular ion peak corresponds to the expected mass of 137.61 atomic mass units for the hydrochloride salt. Fragmentation studies reveal characteristic breakdown patterns that include loss of hydrogen chloride and ring opening reactions, providing structural confirmation and purity assessment capabilities.

| Spectroscopic Technique | Key Observations | Reference |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Ring proton signals and amino group confirmation | |

| Carbon-13 Nuclear Magnetic Resonance | Carbon framework identification and stereochemical confirmation | |

| Infrared Spectroscopy | Functional group vibrations and molecular fingerprinting | |

| Mass Spectrometry | Molecular weight confirmation at 137.61 atomic mass units |

特性

IUPAC Name |

(3S)-oxan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-5-2-1-3-7-4-5;/h5H,1-4,6H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETPVBQTPDYSBS-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](COC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733697 | |

| Record name | (3S)-Oxan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245724-46-2 | |

| Record name | (3S)-Oxan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-oxan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Key Steps:

- Protection of amino and hydroxyl groups : L-glutamic acid undergoes selective protection, typically via benzylation or tert-butyldimethylsilyl (TBS) protection, to shield reactive sites.

- Reduction to diol : Using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), the protected intermediate is reduced to a diol, establishing the stereocenters necessary for subsequent ring closure.

- Monoprotection of hydroxyl groups : Selective protection of one hydroxyl group (e.g., with TBSCl) facilitates regioselective cyclization.

- Cyclization to tetrahydropyran ring : Activation of the hydroxyl group (e.g., mesylation or tosylation) followed by intramolecular nucleophilic substitution yields the tetrahydropyran core with the desired stereochemistry.

Example:

- A 20 L reactor process involves reacting aminopyran derivatives with hydrochloric acid in methanol, followed by filtration and recrystallization, producing This compound with high purity (>99%) and stereochemical fidelity (as per Kilogram-scale synthesis reports).

Ring-Closing Strategies via Cyclization Reactions

Another prevalent approach involves ring-closing reactions from linear precursors containing amino and hydroxyl functionalities:

Methodology:

- Reacting amino alcohols or amino esters with suitable bases (alkoxide or hydroxide) in alcohol solvents promotes intramolecular cyclization.

- The process often involves a ring-closing reaction under basic conditions, with reaction temperatures typically maintained between 10°C and 50°C to optimize stereoselectivity and yield.

- Protection/deprotection steps are integrated to safeguard sensitive groups during cyclization, followed by acid hydrolysis or deprotection to reveal the free amine.

Data:

- Patents describe the use of alkoxide bases (e.g., sodium hydride, sodium tert-butoxide) in alcohol solvents like methanol or ethanol, which facilitate selective cyclization to form the tetrahydropyran ring with the (S)-configuration.

- Reaction times range from several hours to overnight, with yields often exceeding 80%.

Asymmetric Synthesis via Catalytic and Enzymatic Routes

Recent advances include asymmetric catalysis and enzymatic transformations:

- Ru-catalyzed reactions and dynamic kinetic resolution methods enable the formation of chiral tetrahydropyran derivatives with high stereoselectivity.

- Enzymatic resolution using lipases or other chiral catalysts can refine stereochemistry, especially in large-scale syntheses.

Hydrochloride Salt Formation

Post ring-formation, the free amine is converted into its hydrochloride salt:

- Reaction with HCl in methanol or ethanol : The free amine reacts with hydrochloric acid, precipitating the hydrochloride salt.

- Isolation : The crystalline hydrochloride is filtered, washed, and dried under vacuum, yielding This compound .

Data Summary Table

Research Findings and Innovations

- Patents (e.g., WO2025035069A2) describe improved ring-closing processes involving diastereomeric mixtures and selective deprotection, enhancing stereoselectivity and yield.

- Domino reactions involving addition-elimination and cyclization sequences have been employed to synthesize tetrahydropyran derivatives efficiently, often avoiding organometallic reagents.

- Enzymatic and catalytic asymmetric methods are increasingly favored for their high enantiomeric excess and scalability.

化学反応の分析

Types of Reactions

(S)-tetrahydro-2H-pyran-3-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of fully saturated amines.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.

科学的研究の応用

Medicinal Chemistry Applications

-

Monoamine Transporter Inhibition

- (S)-tetrahydro-2H-pyran-3-amine hydrochloride has been studied for its potential as a dual-action inhibitor of monoamine transporters, particularly dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET). Research indicates that modifications to the pyran structure can enhance the binding affinity and efficacy against these targets, which are crucial for treating mood disorders such as depression and anxiety .

-

Antidepressant Activity

- A notable case study explored the compound's ability to reduce immobility in the rat forced swim test, suggesting potential antidepressant effects. The study highlighted the importance of stereochemistry in the interaction with monoamine transporters, with specific isomers exhibiting greater potency .

- Bioisosteric Extensions

Synthetic Applications

- Protecting Group in Organic Synthesis

- Dynamic Combinatorial Chemistry

Case Studies and Research Findings

作用機序

The mechanism of action of (S)-tetrahydro-2H-pyran-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target.

類似化合物との比較

Research Findings and Trends

- Safety Profiles : Both enantiomers share similar hazards (e.g., H302, H315), but derivatives with bulky substituents (e.g., fluorophenyl) may exhibit reduced toxicity .

- Therapeutic Niches : Tetrahydro-2H-pyran-3-amine derivatives are emerging in metabolic disease and oncology, with DPP-IV and kinase inhibitors leading clinical pipelines .

生物活性

(S)-tetrahydro-2H-pyran-3-amine hydrochloride, a chiral amine compound, has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its tetrahydropyran ring structure, which contributes to its unique biological properties. The compound has a molecular formula of CHClN and a molecular weight of 137.63 g/mol. Its hydrochloride form enhances solubility, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Cytochrome P450 Enzymes : It has been identified as an inhibitor of CYP3A4, an enzyme crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs.

- Neurotransmitter Modulation : The compound shows promise in modulating neurotransmitter systems, which may have implications in neuropharmacology .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Properties : Some derivatives have demonstrated greater anti-inflammatory activity compared to standard compounds like curcumin .

- Antifibrotic Effects : Compounds derived from (S)-tetrahydro-2H-pyran-3-amine have been investigated for their antifibrotic activity, showing potential in inhibiting the activation of hepatic stellate cells involved in liver fibrosis .

Table 1: Summary of Biological Activities

Research Highlights

- A study reported that certain derivatives showed significant antibacterial activity at concentrations as low as 0.25 mg/mL against E. coli and S. aureus, indicating a potential for therapeutic applications in treating infections .

- Another investigation focused on the anti-inflammatory properties of synthesized compounds derived from (S)-tetrahydro-2H-pyran-3-amine, revealing that these compounds could reduce inflammation markers more effectively than traditional anti-inflammatory agents .

- The modulation of neurotransmitter systems suggests that (S)-tetrahydro-2H-pyran-3-amine could be explored further for neuroprotective effects, making it a candidate for research into neurological disorders.

Q & A

Q. How can researchers confirm the absence of diastereomers in the final product?

- Methodological Answer :

- 2D NMR (NOESY/ROESY) : Detect spatial proximity of protons to confirm stereochemistry .

- Chiral Derivatization : React with Mosher’s acid chloride and analyze by ¹⁹F NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。